(R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine
Overview
Description
“®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine” is a chemical compound. It’s also known as "®-1-(4-Fluorophenyl)ethanamine" . It’s used as a pharmaceutical intermediate and in organic synthesis .
Molecular Structure Analysis
The molecular formula of “®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine” is C8H10FN . The InChI code is 1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 .Physical and Chemical Properties Analysis
“®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine” has a molecular weight of 139.17 . It’s a white to yellow powder or crystals . It has a melting point of -30°C, a boiling point of 76°C at 22mm, and a density of 1.03 g/cm³ . It’s sparingly soluble in water (1.5E-3 g/L at 25°C) .Scientific Research Applications
Neurochemical Investigations
(R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine has been explored for its potential effects on the central nervous system. Research involving similar fluorinated compounds has demonstrated their interactions with various neurotransmitter systems, including serotonin and dopamine. For example, studies on fluoroamphetamine analogs have investigated their impact on neurotransmitter release and receptor binding, providing insights into their psychoactive properties and potential therapeutic applications (Danielson et al., 1986).
Pharmacological Applications
Fluorinated compounds are known for their diverse pharmacological activities, with this compound potentially serving as a lead compound for drug development. Its structure could be beneficial in designing drugs targeting monoamine neurotransmitter systems, which are implicated in various psychiatric and neurological disorders. Research on similar fluorinated analogs of psychoactive substances has shown that subtle changes in molecular structure can significantly alter biological activity, offering avenues for developing new therapeutic agents with improved efficacy and safety profiles (Ferrari & Claudi, 1991).
Mechanism of Action
Safety and Hazards
“®-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine” is classified as a hazardous substance. It’s harmful if swallowed and causes severe skin burns and eye damage . It’s also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective equipment, and storing it locked up .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAKAYQSQLWRW-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.